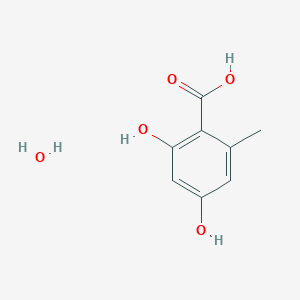
2,4-Dihydroxy-6-methylbenzoic acid hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydroxy-6-methylbenzoic acid hydrate, also known as orsellinic acid, is a derivative of benzoic acid. It is characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring. The molecular formula of this compound is C8H8O4, and it has a molecular weight of 168.15 g/mol . This compound is a white crystalline solid that is soluble in water, dimethyl sulfoxide, and ethanol .
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dihydroxy-6-methylbenzoic acid hydrate can be synthesized through various methods. One common approach involves the hydroxylation of methylbenzoic acid, introducing two hydroxyl groups into the benzene ring. This reaction can be catalyzed by different agents, such as sodium hydroxide and hydrogen peroxide . The specific conditions, including temperature and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalysts to achieve high yields .
化学反応の分析
Types of Reactions
2,4-Dihydroxy-6-methylbenzoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as dihydroxy derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinones, reduced derivatives, and substituted benzoic acids .
科学的研究の応用
2,4-Dihydroxy-6-methylbenzoic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism by which 2,4-Dihydroxy-6-methylbenzoic acid hydrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of enzymes involved in oxidative stress pathways, thereby reducing cellular damage . Additionally, its ability to block PAF-mediated neuronal apoptosis is linked to its interaction with PAF receptors and subsequent inhibition of apoptotic signaling pathways .
類似化合物との比較
Similar Compounds
2,4-Dihydroxybenzoic acid: Lacks the methyl group present in 2,4-Dihydroxy-6-methylbenzoic acid hydrate.
3,5-Dihydroxybenzoic acid: Has hydroxyl groups at different positions on the benzene ring.
4-Hydroxybenzoic acid: Contains only one hydroxyl group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where these functional groups are advantageous .
特性
IUPAC Name |
2,4-dihydroxy-6-methylbenzoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.H2O/c1-4-2-5(9)3-6(10)7(4)8(11)12;/h2-3,9-10H,1H3,(H,11,12);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRZEMJRYINBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














